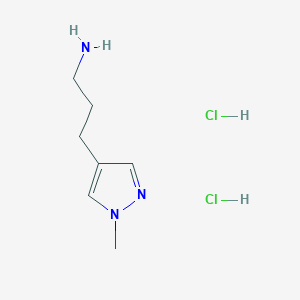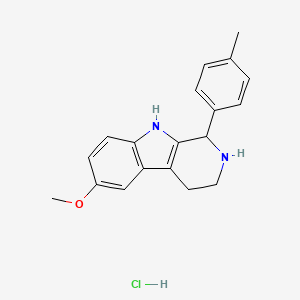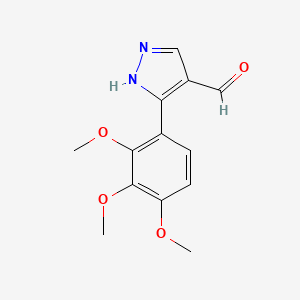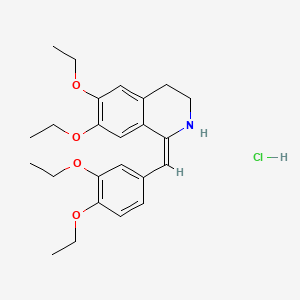
DROTAVERINE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DROTAVERINE HYDROCHLORIDE is a derivative of benzylisoquinoline and is primarily known for its antispasmodic properties. It is used to alleviate smooth muscle spasms in the gastrointestinal and genitourinary tracts. This compound works by inhibiting the enzyme phosphodiesterase-4, leading to increased levels of cyclic adenosine monophosphate, which results in smooth muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Drotaverine hydrochloride can be synthesized through a multi-step process involving the condensation of 3,4-diethoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Drotaverine hydrochloride undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various nucleophiles in the presence of a suitable solvent.
Major Products
Oxidation: 3,4-diethoxybenzoic acid.
Reduction: 3,4-diethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drotaverine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Drotaverine hydrochloride exerts its effects by inhibiting the enzyme phosphodiesterase-4, which is responsible for the degradation of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate within smooth muscle cells, leading to muscle relaxation. Additionally, it may have minor calcium channel blocking properties, further contributing to its spasmolytic effects .
Comparison with Similar Compounds
Similar Compounds
Papaverine: Another benzylisoquinoline derivative with antispasmodic properties but less potent than drotaverine hydrochloride.
No-Spa: A brand name for this compound, widely used in Eastern Europe and Asia.
Uniqueness
This compound is unique due to its higher potency and selectivity for phosphodiesterase-4 compared to other similar compounds. This results in more effective smooth muscle relaxation and fewer side effects .
Properties
IUPAC Name |
(1E)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H/b20-13+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFLYOLJRKJYNV-UNUAAEKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
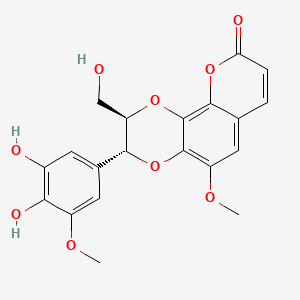
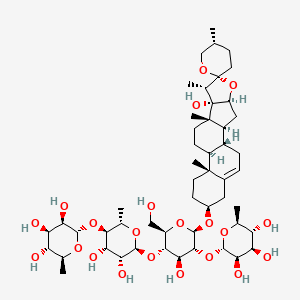
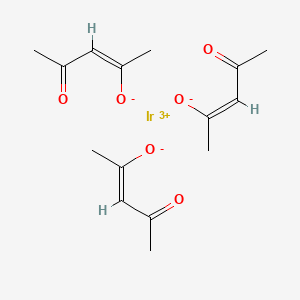
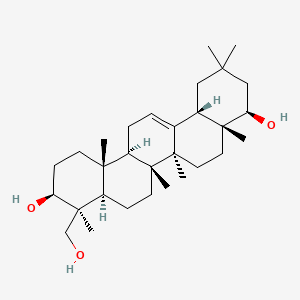
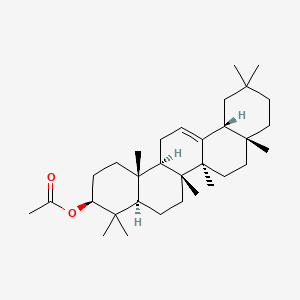
![tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B7982142.png)
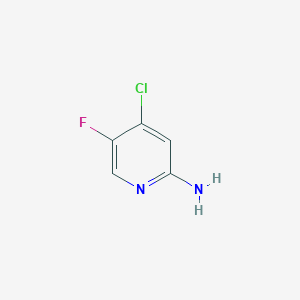
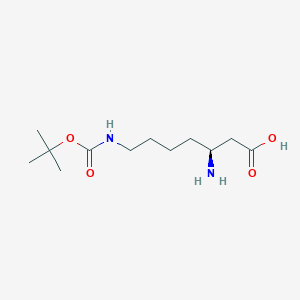
![4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide](/img/structure/B7982166.png)
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982176.png)

